2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole
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Overview
Description
2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is a useful research compound. Its molecular formula is C16H14N4S2 and its molecular weight is 326.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Several studies have explored the synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives and evaluated their antiproliferative effects against various cancer cell lines. For example, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole and thiadiazole derivatives demonstrated superior effectiveness compared to known compounds like imiquimod in anticancer activity. This highlights the potential of these compounds as potent anticancer agents due to their structural features and the incorporation of triazole, oxadiazole, and thiadiazole rings, which are considered privileged structures in drug design (Daiki Kaneko et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is DNA . The compound intercalates with DNA, which means it inserts itself between the base pairs in the DNA double helix . This interaction can disrupt the normal functioning of DNA, making it a potent tool in cancer treatment .
Mode of Action
This compound interacts with DNA through intercalation . This process involves the compound inserting itself between the base pairs of the DNA double helix . This can disrupt the DNA replication process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to apoptosis, or programmed cell death . This is often a result of the disruption of DNA replication, which can trigger cellular mechanisms designed to prevent the proliferation of damaged cells .
Pharmacokinetics
In silico admet profiles have been created for similar compounds . These profiles can provide valuable insights into the compound’s bioavailability and potential interactions within the body .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation . By intercalating with DNA, the compound disrupts the replication process, which can lead to cell death . This makes it a potential candidate for use in cancer treatment .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole, like other triazoloquinazolines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction plays a crucial role in its biochemical reactions
Cellular Effects
Some triazoloquinazoline derivatives have shown promising antiviral activity and cytotoxicity at certain concentrations . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazoloquinazolines can intercalate DNA , which suggests that this compound might exert its effects at the molecular level through similar interactions.
Properties
IUPAC Name |
2-methyl-4-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S2/c1-10-7-12-5-3-4-6-14(12)20-15(10)18-19-16(20)22-9-13-8-21-11(2)17-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRSCKLRUSONLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.